Cas no 34643-09-9 ([2-(2-chloro-4-ethylphenoxy)-5-methylphenyl]acetic acid)
34643-09-9 structure
Product Name:[2-(2-chloro-4-ethylphenoxy)-5-methylphenyl]acetic acid
CAS-nummer:34643-09-9
MF:C17H17ClO3
MW:304.768084287643
CID:1464049
PubChem ID:214947
Update Time:2025-04-20
[2-(2-chloro-4-ethylphenoxy)-5-methylphenyl]acetic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- [2-(2-chloro-4-ethylphenoxy)-5-methylphenyl]acetic acid
- benzeneacetic acid, 2-(2-chloro-4-ethylphenoxy)-5-methyl-
- 2-[2-(2-chloro-4-ethylphenoxy)-5-methylphenyl]acetic acid
- DTXSID40956138
- BRN 2754488
- 2-(2-Chloro-4-ethylphenoxy)-5-methyl-benzeneacetic acid
- Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-
- 34643-09-9
- CHEMBL27417
-
- Inchi: 1S/C17H17ClO3/c1-3-12-5-7-16(14(18)9-12)21-15-6-4-11(2)8-13(15)10-17(19)20/h4-9H,3,10H2,1-2H3,(H,19,20)
- InChI-sleutel: DTOBTMTUCDAZIZ-UHFFFAOYSA-N
- LACHT: ClC1C=C(C=CC=1OC1C=CC(C)=CC=1CC(=O)O)CC
Berekende eigenschappen
- Exacte massa: 304.08671
- Monoisotopische massa: 304.0866221g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 5
- Complexiteit: 347
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 46.5Ų
Experimentele eigenschappen
- PSA: 46.53
[2-(2-chloro-4-ethylphenoxy)-5-methylphenyl]acetic acid Gerelateerde literatuur
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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